Ziebeimine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130320-51-3 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1R,6R,9S,10R,14S,15S,17R,18S,20R,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacos-2(11)-ene-17,20-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-17,19-21,23-26,29-30H,4-14H2,1-3H3/t15-,16-,17-,19-,20-,21+,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
OEJGVNMSFPGDPP-RHNKUPFDSA-N |
SMILES |
CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(C6C5(CCC(C6)O)C)O)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](C3=C(CN2C1)[C@@H]4C[C@H]5[C@H]([C@@H]4CC3)C[C@H]([C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C |
Canonical SMILES |
CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(C6C5(CCC(C6)O)C)O)C |
Other CAS No. |
130320-51-3 |
Synonyms |
5 alpha,14 alpha-cevanine-13,17-dehydro-3 alpha,6 beta-diol ziebeimine |
Origin of Product |
United States |
Isolation and Structural Characterization of Ziebeimine
Comprehensive Spectroscopic Elucidation of Ziebeimine's Molecular Architecture
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR spectroscopy is indispensable for assigning the complete network of atoms and bonds within a complex molecule like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide crucial connectivity and spatial proximity information.
COSY experiments reveal proton-proton couplings through chemical bonds, helping to identify coupled spin systems within the molecule. researchgate.netsisweb.com HSQC correlates proton and carbon signals that are directly bonded (one-bond correlations), allowing for the assignment of carbon signals based on known proton assignments. researchgate.netsisweb.commaterialsproject.org HMBC experiments provide information about longer-range correlations between protons and carbons (typically two to four bonds away), which is vital for connecting different fragments of the molecule and establishing the carbon skeleton. researchgate.netsisweb.commaterialsproject.org NOESY experiments measure through-space correlations between protons based on the Nuclear Overhauser Effect, providing information about the spatial proximity of atoms, which is crucial for determining relative stereochemistry and conformation. wordpress.comresearchgate.net
While 2D NMR techniques are standard for the structural elucidation of steroidal alkaloids, specific detailed COSY, HSQC, HMBC, or NOESY data (e.g., cross-peak lists with assigned correlations) for this compound were not available in the provided search results. researchgate.netsisweb.commaterialsproject.org
High-Resolution Mass Spectrometry (HRMS) Analysis for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental composition and molecular formula. wikipedia.orguniv-lemans.fr By measuring the mass-to-charge ratio (m/z) of the ionized molecule with high accuracy, HRMS can distinguish between compounds with very close nominal masses but different elemental compositions. wikipedia.orgmsu.edu The isotopic pattern observed in HRMS data can also provide additional information about the elemental composition. wikipedia.org
HRMS is routinely applied in the characterization of natural products to confirm the molecular formula deduced from other spectroscopic data. univ-lemans.fr Although HRMS would have been used in the characterization of this compound, specific HRMS data, such as the exact mass and the determined elemental composition, were not found in the provided search results. wikipedia.orguniv-lemans.fr
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of bonds upon absorption of infrared radiation. mdpi.comcam.ac.ukmaterialsproject.orgrdrr.io Characteristic absorption bands in the IR spectrum correspond to specific functional groups (e.g., hydroxyl, carbonyl, amine). mdpi.comcam.ac.ukmaterialsproject.orgrdrr.io This information provides valuable clues about the structural features of the compound.
IR spectroscopy is a standard technique in natural product structure elucidation. mdpi.comcam.ac.ukmaterialsproject.orgrdrr.io While IR spectroscopy would have been employed in the characterization of this compound to identify key functional groups, specific IR absorption data for this compound were not available in the provided search results. mdpi.comcam.ac.ukmaterialsproject.orgrdrr.io
Applications of Optical Rotation and Chiroptical Spectroscopy (e.g., Circular Dichroism)
Optical rotation and chiroptical spectroscopies, such as Circular Dichroism (CD), are essential techniques for characterizing chiral molecules and determining their absolute stereochemistry and conformational properties. Optical rotation measures the ability of a chiral substance to rotate the plane of plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, particularly in the region of electronic absorption bands.
The analysis of optical rotation and CD spectra can provide insights into the chromophores present and their spatial arrangement, which is related to the molecule's stereochemistry and conformation. As a steroidal alkaloid, this compound is expected to be a chiral compound and thus exhibit optical activity. However, specific data on the optical rotation or CD spectrum of this compound were not found in the provided search results.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound at atomic resolution. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density map can be generated, from which the positions of atoms and their connectivity can be determined. This technique is particularly valuable for confirming structures determined by other spectroscopic methods and for unambiguously assigning stereochemistry.
One search result indicates that the structure of a related compound was confirmed by X-ray crystallography researchgate.net, and X-ray crystallography is a standard method for definitive structure determination of natural products. While X-ray crystallography would provide the most conclusive structural information for this compound, specific crystallographic data (e.g., crystal system, space group, unit cell dimensions, atomic coordinates) for this compound were not available in the provided search results.
Stereochemical Assignments and Conformational Analysis of this compound
Stereochemical assignments and conformational analysis are critical aspects of characterizing a natural product's biological activity and physical properties. Stereochemistry deals with the spatial arrangement of atoms in a molecule, including the configuration at chiral centers and double bonds. Conformational analysis involves studying the different spatial arrangements that a molecule can adopt due to rotation around single bonds and the relative energies of these conformers.
NMR spectroscopy, particularly the analysis of coupling constants and NOE correlations, plays a significant role in determining both relative stereochemistry and preferred conformations. longdom.orgwordpress.commaterialsproject.orgmdpi.com Computational methods are also increasingly used to complement experimental data in stereochemical and conformational analysis. mdpi.com
Determination of Relative Stereochemistry
The determination of relative stereochemistry establishes the spatial relationship between different stereocenters within a molecule. For this compound, which is a steroidal alkaloid, the relative configuration of substituents on the steroid backbone is of particular importance.
Search results indicate that the relative configurations of the 3-OH and 24-OH groups in this compound have been reported based on analysis of ¹H and ¹³C NMR data. longdom.org NMR coupling constants, which are influenced by the dihedral angles between coupled nuclei, can provide information about the relative orientation of groups. mdpi.comwordpress.com NOE correlations, indicating through-space proximity, are also invaluable for determining the relative stereochemistry of rigid or semi-rigid systems like steroids. wordpress.com By analyzing the network of NOE correlations, the relative spatial arrangement of substituents can be deduced.
Chemical Synthesis and Analog Design of Ziebeimine
Strategic Retrosynthetic Analysis of the Ziebeimine Core Structure
Retrosynthetic analysis is a crucial approach in planning the synthesis of complex molecules like this compound. This strategy involves working backward from the target molecule to simpler, readily available starting materials by identifying key disconnections and functional group interconversions. For a steroidal alkaloid like this compound, a retrosynthetic analysis would typically consider disconnections that break down the polycyclic ring system and address the stereochemical complexities and the placement of functional groups, including the nitrogen atom and the hydroxyl groups. While specific details of a retrosynthetic analysis for this compound are not extensively detailed in the available literature, general strategies for the synthesis of cevanine alkaloids often involve the construction of the steroidal core and the subsequent introduction and cyclization of the nitrogen-containing ring. Key challenges in such an analysis would include controlling the stereochemistry at multiple chiral centers and efficiently assembling the fused ring system.
Total Synthesis Approaches to the this compound Scaffold
Linear Synthetic Route Development
Linear synthesis, in contrast, involves a step-by-step construction of the molecule from a starting material through a sequence of reactions. While potentially longer in terms of the number of steps, linear routes can sometimes be more straightforward to design and execute, particularly in the early stages of exploring synthetic feasibility. The development of a linear synthetic route to this compound would involve a sequential build-up of the ring system and introduction of the necessary functional groups.
Specific details regarding whether reported syntheses of this compound or related cevanine alkaloids have favored convergent or linear approaches, or the specific reactions and intermediates involved, are not comprehensively described in the provided search results.
Semisynthesis of this compound from Structurally Related Natural Precursors
Semisynthesis involves the chemical modification of a readily available natural product to produce a target molecule that is structurally related but more complex or difficult to isolate in sufficient quantities. This approach leverages the complex biosynthetic machinery of nature to provide advanced intermediates. For this compound, which is isolated from Fritillaria species, semisynthesis from other more abundant Fritillaria alkaloids could be a viable strategy. While the search results mention the isolation of various steroidal alkaloids from Fritillaria, including peimine (B17214) and peimisine, and discuss the biosynthesis of these compounds, specific details on the semisynthesis of this compound from these or other natural precursors are not provided. Semisynthetic routes would likely involve targeted functional group transformations and potentially skeletal rearrangements of a precursor molecule to arrive at the this compound structure.
Rational Design and Synthesis of Novel this compound Derivatives and Analogs
The rational design and synthesis of derivatives and analogs of natural products like this compound are often undertaken to explore their structure-activity relationships (SAR) and potentially develop compounds with improved properties. This involves making targeted modifications to the core structure of this compound. While the concept of synthesizing derivatives of related alkaloids is mentioned, specific strategies for the rational design and synthesis of novel this compound analogs are not detailed in the available literature.
Structure-Guided Modification Strategies for Enhanced Molecular Interactions
Structure-guided modification strategies involve using information about how a molecule interacts with its biological target (e.g., protein binding sites) to design analogs with enhanced affinity, selectivity, or altered biological activity. This often requires detailed structural information about this compound and its target(s), which is not provided in the search results. In the absence of specific data on this compound's interactions, general strategies for steroidal alkaloid analog design might involve modifications to the hydroxyl groups, the nitrogen-containing ring, or the steroidal core to influence factors such as polarity, hydrogen bonding capabilities, and steric profile, thereby modulating molecular interactions.
Despite the mention of a chemical synthesis by Fuchs et al. that aided in structure correction, comprehensive details regarding the specific synthetic routes, intermediates, yields, or strategies (convergent vs. linear total synthesis, specific semisynthesis from precursors, or rational analog design) for this compound are not extensively available in the provided search results. Further in-depth literature investigation would be required to provide a detailed account of these aspects of this compound chemistry.
Development of Efficient Synthetic Methodologies for Analog Libraries
This compound is characterized as a steroidal alkaloid isolated from Fritillaria ebeiensis nih.govd-nb.inforesearchgate.net. The synthesis of complex natural products like this compound and the subsequent generation of diverse libraries of their analogs are critical processes in chemical biology and drug discovery. Developing efficient synthetic methodologies is paramount for the rapid and economic creation of these analog libraries, enabling comprehensive exploration of chemical space and potential structure-activity relationships.
The construction of chemical libraries relies on diverse synthetic methodologies designed to produce large collections of molecules encompassing various structural classes and properties openaccessjournals.com. Efficient methods, such as combinatorial chemistry and parallel synthesis, are commonly employed to generate thousands or even millions of compounds relatively quickly openaccessjournals.comnih.govscispace.comnih.gov. These techniques aim to maximize the diversity and number of synthesized compounds while minimizing the time, materials, and steps required nih.gov.
For complex natural product scaffolds like steroidal alkaloids, the development of efficient methods for analog synthesis often involves designing convergent routes, utilizing robust and general synthetic transformations, and potentially employing automation or high-throughput techniques scispace.com. These strategies are essential to overcome the inherent synthetic challenges associated with the complex molecular architecture of the parent compound. The existence of a chemical synthesis for this compound has been reported, which allowed for the correction of its structure nih.gov. This foundational synthesis is a prerequisite for developing methods to create its analogs.
While the general principles and techniques for developing efficient synthetic methodologies for chemical libraries are well-established, specific detailed research findings or data tables pertaining directly to the development of efficient synthetic methodologies specifically for this compound analog libraries were not available in the consulted sources. Therefore, detailed data tables illustrating yields, reaction times, or other efficiency metrics for the synthesis of this compound analog libraries cannot be presented here based on the provided information.
Advanced Computational Studies and Mechanistic Research of Ziebeimine
In Silico Pharmacological Profiling of Ziebeimine
In silico pharmacological profiling involves using computational tools and databases to predict the potential biological activities and targets of a compound. This approach can help to understand how a compound might interact with biological systems at a molecular level.
Network Pharmacology Applications for Systems-Level Target Identification
Network pharmacology is an approach that emphasizes the concept of "network target, multicomponent therapeutics," which is particularly relevant for studying traditional medicines containing multiple active compounds. mdpi.comnih.gov This method allows for the visualization and analysis of complex relationships between compounds, targets, and diseases. mdpi.comnih.govnih.govsemanticscholar.orgnih.gov
Construction of Compound-Target Interaction Networks
Compound-target interaction networks are constructed to visualize the relationships between active compounds in a mixture and their predicted biological targets. Databases such as TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform), DrugBank, and STITCH are often used to retrieve information on compounds and their associated targets. mdpi.comnih.govsemanticscholar.orgnih.gov In studies involving Fritillaria thunbergii, this compound has been identified as one of the active compounds, and compound-target networks have been built to explore its potential interactions with various targets related to conditions like influenza-associated inflammation and adenomyosis. mdpi.comnih.govnih.govsemanticscholar.orgnih.gov These networks help to understand the multi-component and multi-target characteristics of herbal medicines. nih.govsemanticscholar.org
Based on research, this compound has been included in lists of active compounds from Fritillaria thunbergii used for constructing these networks. mdpi.comnih.govnih.govsemanticscholar.orgnih.gov
| Compound | Source Herb |
| This compound | Fritillaria thunbergii |
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Enrichment Analysis
GO and KEGG enrichment analyses are performed on the identified targets from compound-target networks to understand the biological processes, cellular components, molecular functions, and signaling pathways that are significantly associated with these targets. mdpi.comnih.govnih.govsemanticscholar.orgresearchgate.netamegroups.cnnih.govresearchgate.netpatsnap.com This analysis helps to infer the potential therapeutic effects of the compounds by identifying the pathways they are most likely to influence.
In studies involving this compound as a component of Fritillaria thunbergii or other herbal formulas, GO and KEGG analyses have been conducted on the predicted targets to understand the mechanisms against conditions like influenza-associated inflammation, adenomyosis, and ground glass nodules. mdpi.comnih.govnih.govresearchgate.netamegroups.cnnih.gov These analyses have revealed enrichment in pathways related to inflammation, immune responses, cell proliferation, and hormone regulation, among others. mdpi.comnih.govresearchgate.netpatsnap.com
Molecular Docking Simulations for Ligand-Protein Interaction Characterization
Molecular docking is a computational technique used to predict the binding modes and affinities between a small molecule (ligand), such as this compound, and a protein target. nih.govamegroups.cnnih.gov This method helps to characterize the potential interactions at the atomic level and provides insights into the stability of the ligand-protein complex.
Prediction of Ligand Binding Modes and Affinities within Protein Receptors
Molecular docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction, typically expressed as a binding affinity or docking score (e.g., in kcal/mol). nih.govnih.gov A lower (more negative) binding energy generally indicates a more stable and stronger binding interaction.
This compound has been included in molecular docking studies to predict its binding to various protein targets. For example, in a study investigating potential SARS-CoV-2 inhibitors from natural compounds, this compound showed good binding ability with the Delta mutant of the SARS-CoV-2 S protein, with a docking score of -9.4 kcal/mol. nih.govfrontiersin.org Another study involving compounds from Fritillaria thunbergii used molecular docking to assess binding affinity to targets like PTGS1 (COX-1) and PTGS2 (COX-2), although the specific binding affinity of this compound to these targets was not explicitly provided in the snippets, the methodology was applied to compounds including this compound. mdpi.comnih.gov In a study on breast cancer treatment, this compound showed binding ability with AKT1.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Context |
| This compound | SARS-CoV-2 S protein (Delta mutant) | -9.4 | Potential SARS-CoV-2 inhibitor screening nih.govfrontiersin.org |
| This compound | AKT1 | (Binding ability reported) | Breast cancer treatment mechanism |
Identification of Key Interacting Residues and Hydrogen Bonding Networks
Molecular docking simulations can also identify the specific amino acid residues in the protein binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic interactions, and Van der Waals forces. nih.govfrontiersin.org Identifying these key interacting residues and the types of interactions provides detailed insights into the molecular basis of the ligand-protein binding.
While the provided search results mention the identification of interacting residues and hydrogen bonding networks for other compounds docked with targets like COX-1 and COX-2, specific details about the residues involved in this compound's interaction with its predicted targets (like SARS-CoV-2 S protein or AKT1) are not explicitly detailed in the snippets. nih.govfrontiersin.org However, the methodology applied in these studies involves characterizing these interactions to understand the binding mode. nih.govfrontiersin.org For instance, interactions can be classified into hydrogen bonds, hydrophobic interaction, ions, and water bridges. frontiersin.org
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis
Molecular dynamics (MD) simulation is a computational technique used to simulate the physical movements of atoms and molecules over time under predefined conditions. bnl.govutep.edu This method is valuable for understanding the conformational flexibility and dynamics of molecular systems, including protein-ligand complexes. researchgate.netutep.edu MD simulations allow for the exploration of a molecule's motion at an atomic level of detail. researchgate.netebi.ac.uk
Analysis of Conformational Changes Upon Ligand Binding
Molecular dynamics simulations are instrumental in analyzing the conformational changes that occur in a protein or a protein-ligand complex upon ligand binding. researchgate.net These simulations can reveal how the binding of a small molecule like this compound might induce structural rearrangements in the target protein, which can be crucial for understanding the functional consequences of binding. MD simulations provide information about the dynamic perturbations within the complex. researchgate.net
Elucidation of Molecular Mechanisms of Action for this compound
Elucidating the molecular mechanisms of action for a compound involves identifying its biological targets and understanding how it modulates cellular processes. Network pharmacology is an emerging approach that aids in evaluating multi-target mechanisms of plant extracts, which can contain multiple active compounds like those found in Fritillaria thunbergii. researchgate.netmdpi.com
Identification and Validation of Specific Biological Targets (e.g., Enzymes, Receptors, Ion Channels)
Computational methods, such as network pharmacology and molecular docking, are used to predict potential biological targets for compounds like this compound. nih.govmdpi.come-century.us These predicted targets can include enzymes, receptors, and ion channels. For example, studies have identified potential targets for this compound within the context of traditional Chinese medicine formulas, including targets related to inflammation and cancer pathways. nih.govresearchgate.netdovepress.com Specific targets like NOS2, PTGS1, AR, PPARG, PTGS2, NCOA2, RXRA, PGR, NR3C1, NCOA1, SLC6A4, OPRM1, BCL2, and ESR1 have been identified as critical targets for Fritillaria thunbergii, which contains this compound. researchgate.nete-century.uspatsnap.com Molecular docking is then used to analyze the binding affinity and structural complexes of the ligand with these predicted targets. mdpi.com
Detailed Analysis of Modulated Cellular Signaling Pathways
Network pharmacology analysis helps to identify the signaling pathways that are potentially modulated by compounds and their targets. nih.govresearchgate.nete-century.us For this compound and other components from Fritillaria thunbergii, enriched pathways identified through computational analysis include those related to estrogen signaling, thyroid hormone signaling, NF-κB signaling, TNF signaling, and the PI3K-Akt signaling pathway. researchgate.nete-century.usresearchgate.net These pathways are involved in various biological processes, including inflammation, hormone regulation, cell proliferation, and apoptosis. e-century.us
Computational Predictions and Experimental Verification of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com Computational methods can predict SAR by analyzing the structural features of a compound and correlating them with observed or predicted biological effects. collaborativedrug.comnih.gov This allows researchers to predict the biological effects of new or modified compounds based on data from similar molecules. collaborativedrug.com While computational predictions provide valuable hypotheses, experimental verification is crucial to confirm these relationships and validate the predicted activities and mechanisms. researchgate.net Studies have utilized molecular docking to analyze binding affinities, which contributes to understanding SAR. mdpi.com
Future Directions and Emerging Research Avenues for Ziebeimine
Development of Advanced Synthetic Strategies for Complex Structural Motifs
The synthesis of complex molecules often presents significant challenges, requiring multi-step routes, specialized reagents, and precise control over stereochemistry. Future research on Ziebeimine will focus on developing more efficient, sustainable, and scalable synthetic strategies to access the compound and its analogs. This includes exploring innovative methodologies such as C-H activation, flow chemistry, biocatalysis, and photoredox catalysis solubilityofthings.comacs.orgbioengineer.orgnih.gov. These approaches aim to reduce the number of synthetic steps, minimize waste, and improve reaction selectivity, thereby lowering production costs and environmental impact solubilityofthings.com. The integration of automation and robotics could further enhance throughput and reproducibility in synthetic route exploration solubilityofthings.com.
Illustrative Research Finding: A hypothetical study exploring a novel C-H activation strategy for a key intermediate in this compound synthesis could demonstrate a 30% improvement in yield and a reduction in reaction steps from 5 to 3 compared to existing methods.
Illustrative Data Table: Comparison of Synthetic Routes to this compound Intermediate
| Synthetic Route | Key Methodology | Number of Steps | Overall Yield (%) |
| Route A (Current) | Traditional coupling | 5 | 65 |
| Route B (Future) | C-H Activation | 3 | 85 |
(Note: In an interactive format, this table could allow users to filter by methodology or sort by yield.)
Application of Chemoinformatics and Machine Learning in Analog Design
Illustrative Research Finding: An ML model trained on a dataset of 100 this compound analogs successfully predicted the activity of a test set of 20 compounds with 85% accuracy, leading to the identification of three high-potential analogs for synthesis.
Illustrative Data Table: Predicted vs. Experimental Activity of this compound Analogs
| Analog ID | Predicted IC50 (µM) | Experimental IC50 (µM) |
| Analog A | 0.8 | 0.9 |
| Analog B | 1.5 | 1.3 |
| Analog C | 0.5 | 0.6 |
| Analog D | 2.1 | 2.5 |
(Note: In an interactive format, this table could allow users to visualize predicted vs. experimental values in a scatter plot.)
Integration with Multi-Omics Data (e.g., Proteomics, Metabolomics) for Systems-Level Understanding
Understanding the full biological impact of this compound requires a systems-level approach. Future research will integrate data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics nih.govnygen.iobiomedgrid.commdpi.comnashbio.com. By analyzing how this compound affects gene expression (transcriptomics), protein levels and interactions (proteomics), and metabolic profiles (metabolomics), researchers can gain a holistic view of its mechanisms of action and identify potential off-target effects nih.govnygen.ionashbio.com. This multi-omics integration can reveal complex pathway modulations that single-omics studies might miss, providing deeper insights into how this compound interacts with biological systems nih.govnygen.iobiomedgrid.com.
Illustrative Research Finding: Integrated transcriptomics and proteomics data from cells treated with this compound revealed coordinated changes in proteins involved in a specific signaling pathway, suggesting this pathway as a key mediator of this compound's effects.
Illustrative Data Table: Differential Expression Analysis (Hypothetical Multi-Omics Data)
| Gene/Protein/Metabolite | Fold Change (Treated/Control) | p-value | Omics Layer |
| Gene X | 2.3 | 0.01 | Transcriptomics |
| Protein Y | 1.8 | 0.03 | Proteomics |
| Metabolite Z | 0.5 | 0.005 | Metabolomics |
| Gene A | 0.6 | 0.02 | Transcriptomics |
(Note: In an interactive format, this table could allow users to filter by omics layer or sort by fold change.)
Exploration of Novel Biological Targets and Signaling Pathways through High-Throughput Screening
While initial research may suggest certain biological activities for this compound, high-throughput screening (HTS) will be instrumental in exploring a broader range of potential biological targets and signaling pathways mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. HTS allows for the rapid screening of this compound against large libraries of proteins, enzymes, receptors, or cell-based assays mdpi.comresearchgate.netnih.gov. This can lead to the discovery of novel interactions or activities that were not initially anticipated, potentially revealing new therapeutic applications for this compound or its analogs mdpi.comnih.gov. Phenotypic screening, which assesses the effect of this compound on cellular phenotypes without a predefined target, can also uncover unexpected biological activities nih.gov.
Illustrative Research Finding: An HTS campaign screening this compound against a panel of 50 kinase enzymes identified significant inhibitory activity against two kinases not previously associated with the compound, suggesting potential in kinase-related diseases.
Illustrative Data Table: Hypothetical HTS Results Against Kinase Panel
| Kinase Target | Inhibition (%) at 10 µM this compound | IC50 (µM) |
| Kinase 1 | 15 | >10 |
| Kinase 2 | 88 | 0.7 |
| Kinase 3 | 10 | >10 |
| Kinase 4 | 75 | 1.2 |
| ... | ... | ... |
(Note: In an interactive format, this table could allow users to sort by inhibition percentage or filter for kinases with IC50 below a certain threshold.)
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling in Biological Systems
Accurate and sensitive detection of this compound and its metabolites in biological matrices (e.g., plasma, urine, tissues) is essential for pharmacokinetic and pharmacodynamic studies humanmetabolome.comalwsci.comnih.govresearchgate.netcreative-proteomics.com. Future research will focus on developing advanced analytical techniques capable of trace analysis and comprehensive metabolite profiling. This includes refining liquid chromatography-mass spectrometry (LC-MS) methods, particularly LC-MS/MS and high-resolution MS, for increased sensitivity, selectivity, and throughput humanmetabolome.comalwsci.comnih.govcreative-proteomics.com. Gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis-mass spectrometry (CE-MS) may also be optimized for specific metabolites humanmetabolome.comnih.govresearchgate.net. The development of imaging mass spectrometry could provide insights into the spatial distribution of this compound and its metabolites within tissues creative-proteomics.com.
Illustrative Research Finding: A newly developed LC-MS/MS method achieved a limit of detection for this compound in plasma that was five times lower than previous methods, enabling accurate quantification at low therapeutic concentrations.
Illustrative Data Table: Analytical Method Performance Comparison (Hypothetical)
| Analytical Technique | Matrix | Limit of Detection (ng/mL) | Quantification Range (ng/mL) |
| LC-UV (Previous) | Plasma | 50 | 100 - 5000 |
| LC-MS/MS (Current) | Plasma | 10 | 20 - 2000 |
| LC-HRMS (Future) | Plasma | 2 | 5 - 1000 |
(Note: In an interactive format, this table could allow users to compare method performance metrics.)
Mechanistic Investigations into Proposed Biological Activities at the Subcellular and Molecular Levels
To fully understand how this compound exerts its biological effects, detailed mechanistic investigations at the subcellular and molecular levels are required frontiersin.orgnih.govlifescied.orgresearchgate.netresearchgate.net. Future studies will aim to elucidate the precise interactions between this compound and its molecular targets, characterize downstream signaling events, and understand the consequences of these interactions on cellular function. Techniques such as protein binding assays, enzyme kinetics, reporter gene assays, live-cell imaging, and advanced microscopy will be employed frontiersin.org. Investigating the impact of this compound on specific cellular processes, such as apoptosis, proliferation, migration, or inflammation, will provide critical insights into its mechanism of action frontiersin.org.
Illustrative Research Finding: Molecular docking and subsequent experimental validation confirmed that this compound binds directly to the active site of a target enzyme with high affinity, inhibiting its activity in a dose-dependent manner.
Illustrative Data Table: Hypothetical Enzyme Inhibition Data
| This compound Concentration (µM) | Enzyme Activity (% of Control) |
| 0 | 100 |
| 0.1 | 95 |
| 0.5 | 78 |
| 1 | 55 |
| 5 | 10 |
| 10 | 2 |
(Note: In an interactive format, this table could be used to generate an enzyme inhibition curve.)
Q & A
Q. What are the key spectroscopic and chromatographic methods for characterizing Ziebeimine’s structural identity and purity?
To confirm this compound’s identity (C₂₇H₄₃NO₂), employ nuclear magnetic resonance (NMR) spectroscopy for elucidating its 5α,14α-Cevanine backbone and hydroxyl groups. High-performance liquid chromatography (HPLC) with a polar stationary phase can assess purity (>95% recommended). X-ray crystallography is critical for resolving stereochemical ambiguities . For novel derivatives, provide full spectral data (¹H/¹³C NMR, IR, HR-MS) and compare with literature values for known analogs .
Q. How should researchers design initial pharmacological screening assays for this compound?
Prioritize in vitro models aligned with the compound’s natural source (e.g., Fritillaria ebeiensis’s traditional uses). Use cell-based assays targeting inflammation (e.g., COX-2 inhibition) or respiratory pathways (e.g., acetylcholine receptor modulation). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and report half-maximal inhibitory concentrations (IC₅₀) with 95% confidence intervals. Validate results across three independent replicates .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound’s reported pharmacological activities?
Contradictions may arise from variations in extraction methods or bioassay conditions. Conduct meta-analyses comparing studies’ experimental parameters (e.g., solvent polarity in extraction, cell line specificity). Use statistical tools like ANOVA to identify confounding variables. Triangulate findings with in silico docking studies to verify target binding affinities .
Q. How can researchers optimize this compound’s synthetic pathway to improve yield and scalability?
Apply Design of Experiments (DoE) to test variables (e.g., catalyst concentration, reaction temperature). Monitor intermediates via thin-layer chromatography (TLC) and optimize protection/deprotection steps for hydroxyl groups. For enantiomeric purity, use chiral column chromatography and report enantiomeric excess (ee) values. Share detailed protocols in supplementary materials to enable replication .
Q. What methodologies are recommended for investigating this compound’s mechanism of action in complex biological systems?
Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to map signaling pathways. Validate targets using CRISPR-Cas9 knockouts in relevant cell lines. For in vivo studies, employ disease models (e.g., murine asthma for respiratory effects) and measure biomarkers like IL-6 or TNF-α. Ensure dose-response curves cover 3–5 log units to assess efficacy and toxicity .
Methodological and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound-related studies?
Document all experimental parameters (e.g., solvent batches, equipment calibration dates). Use standardized reference compounds and biological materials (e.g., ATCC-certified cell lines). Publish raw spectral data and crystallographic coordinates in open repositories (e.g., Cambridge Structural Database). Adhere to the "Experimental" section guidelines in Medicinal Chemistry Research for clarity .
What frameworks should guide the formulation of research questions about this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For comparative studies, use PICO (Population: compound derivatives; Intervention: structural modification; Comparison: parent molecule; Outcome: bioactivity). Align questions with gaps in literature, such as unexplored structure-activity relationships (SAR) or pharmacokinetic profiles .
Q. How should researchers conduct systematic literature reviews on this compound?
Q. What are the best practices for presenting this compound’s bioactivity data in publications?
Tabulate IC₅₀/EC₅₀ values alongside positive controls and statistical metrics (e.g., p-values, R² for dose-response curves). For structural data, include crystallographic parameters (space group, R-factor) and deposition numbers. Discuss outliers explicitly and provide mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
